![molecular formula C7H4BrN3O2 B13992740 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1245647-93-1](/img/structure/B13992740.png)
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step usually involves the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 4-substituted-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
Reduction: Formation of 4-bromo-5-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, particularly in cancer research.
Biological Studies: The compound’s derivatives are studied for their potential to inhibit specific biological pathways, such as the fibroblast growth factor receptor (FGFR) pathway.
Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical research fields.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the FGFR pathway by binding to the ATP-binding site of the receptor, thereby preventing its activation and subsequent signaling . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro group, which can significantly alter its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine:
7-Azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
The presence of both bromine and nitro groups in 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine makes it unique compared to its analogs. These substituents influence its electronic properties, reactivity, and potential biological activities, making it a valuable compound for developing new chemical entities with specific desired properties.
Eigenschaften
CAS-Nummer |
1245647-93-1 |
|---|---|
Molekularformel |
C7H4BrN3O2 |
Molekulargewicht |
242.03 g/mol |
IUPAC-Name |
4-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) |
InChI-Schlüssel |
OXTRMDWXNLOCKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=C(C(=C21)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


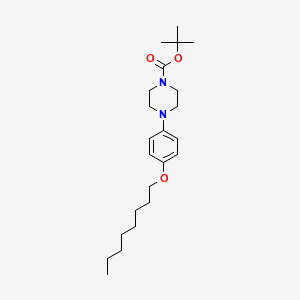
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
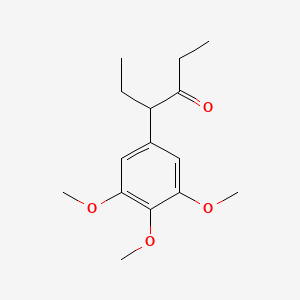
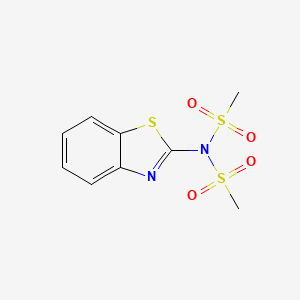

![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
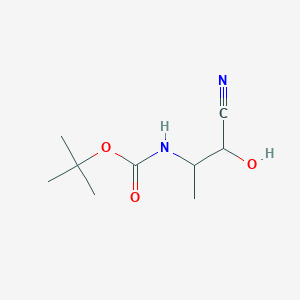
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
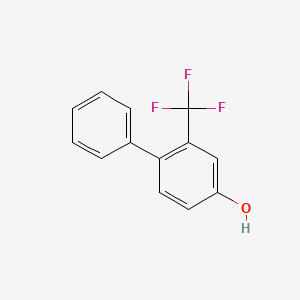

![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
